Iroxanadine

Übersicht

Beschreibung

Iroxanadine, also known as BRX-235, is a novel small molecule synthesized by Biorex in Hungary. It acts as a cardioprotective agent by inducing phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis. This compound has been investigated for its potential use in treating atherosclerosis and other vascular diseases .

Vorbereitungsmethoden

The synthesis of Iroxanadine involves several steps, starting with the preparation of the core structure, which is a pyridine derivative. The synthetic route typically includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Functionalization: The pyridine ring is then functionalized with various substituents to achieve the desired chemical structure.

Final Assembly: The final step involves the assembly of the functionalized pyridine ring with other molecular fragments to form this compound.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity .

Analyse Chemischer Reaktionen

Iroxanadin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Iroxanadin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Iroxanadin-Molekül zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Funktionalisierung von Iroxanadin üblich.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Iroxanadin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Herz-Kreislauf-Forschung: Es wird auf seine kardioprotektiven Wirkungen untersucht, insbesondere im Zusammenhang mit Atherosklerose und Gefäßkrankheiten.

Endothelzellfunktion: Iroxanadin spielt eine Rolle bei der Aufrechterhaltung der Homöostase von Endothelzellen, was es zu einem wertvollen Werkzeug in der Gefäßbiologieforschung macht.

Pharmakologische Studien: Seine Fähigkeit, die Phosphorylierung der p38-Stress-aktivierten Proteinkinase zu induzieren und die Expression von Hitzeschockproteinen zu verstärken, macht es zu einem interessanten Forschungsobjekt in pharmakologischen Studien

5. Wirkmechanismus

Der Wirkmechanismus von Iroxanadin beinhaltet die Induktion der Phosphorylierung der p38-Stress-aktivierten Proteinkinase, die für die Homöostase von Endothelzellen entscheidend ist. Diese Phosphorylierung führt zur Aktivierung verschiedener nachgeschalteter Signalwege, die zur Aufrechterhaltung der Funktion und Integrität von Endothelzellen beitragen. Darüber hinaus verursacht Iroxanadin die Translokation der calcium-abhängigen Proteinkinase-C-Isoform zu Membranen, was zu seinen kardioprotektiven Wirkungen beiträgt .

Wirkmechanismus

The mechanism of action of Iroxanadine involves the induction of phosphorylation of p38 stress-activated protein kinase, which is crucial for endothelial cell homeostasis. This phosphorylation leads to the activation of various downstream signaling pathways that help maintain the function and integrity of endothelial cells. Additionally, this compound causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects .

Vergleich Mit ähnlichen Verbindungen

Iroxanadin gehört zur Klasse der organischen Verbindungen, die als Pyridine und Derivate bekannt sind. Zu ähnlichen Verbindungen gehören:

Pyridoxin: Eine Form von Vitamin B6, die an verschiedenen Stoffwechselprozessen beteiligt ist.

Nicotinamid: Eine Form von Vitamin B3, die zur Behandlung von Pellagra und anderen Erkrankungen eingesetzt wird.

Isoniazid: Ein Antibiotikum, das zur Behandlung von Tuberkulose eingesetzt wird.

Im Vergleich zu diesen Verbindungen ist Iroxanadin einzigartig in seinen spezifischen kardioprotektiven Eigenschaften und seiner Fähigkeit, die Phosphorylierung der p38-Stress-aktivierten Proteinkinase zu induzieren .

Eigenschaften

IUPAC Name |

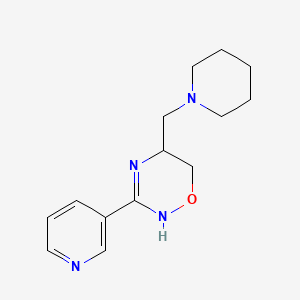

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVRTSZDKPRPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950313 | |

| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis. | |

| Record name | Iroxanadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

276690-58-5, 934838-71-8, 203805-20-3 | |

| Record name | Iroxanadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276690585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iroxanadine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934838718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iroxanadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IROXANADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K69EJ1DL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IROXANADINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JD92A4CWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IROXANADINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934VN4WJM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.